ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate
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Overview
Description
Ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate is a synthetic organic compound that features a pyrazole ring substituted with diphenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate typically involves the following steps:
Formation of the pyrazole ring:
Substitution with diphenyl groups: The pyrazole ring is then substituted with diphenyl groups using appropriate reagents and catalysts.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate can be compared with similar compounds such as:
Ethyl 2-{[1,5-diphenyl-1H-pyrazol-4-yl]oxy}acetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
2-{[1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetic acid: The carboxylic acid derivative, which has different acidity and reactivity compared to the ester form.
These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 2-[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-2-27-16(26)13-28-18-17(14-9-5-3-6-10-14)25(15-11-7-4-8-12-15)24-19(18)20(21,22)23/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQQPPDDLQEIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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